molecular formula C16H21N3O3 B601034 Bendamustin-Ether-Verunreinigung CAS No. 1228552-02-0

Bendamustin-Ether-Verunreinigung

Katalognummer: B601034
CAS-Nummer: 1228552-02-0
Molekulargewicht: 303.36
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is a byproduct found in the synthesis and degradation of bendamustine hydrochloride, an alkylating antitumor agent. Bendamustine hydrochloride is widely used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. The presence of impurities like 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is critical to the quality and safety of pharmaceutical products, necessitating their identification and characterization .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The primary application of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid lies in its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

In Vitro Studies:

  • The compound has shown potent activity with IC50 values in the nanomolar range against neuroblastoma and glioblastoma cells. It demonstrated significant growth inhibition when tested in vitro, suggesting its potential as a therapeutic agent in cancer treatment.

In Vivo Studies:

  • Preliminary animal studies suggest that this compound may enhance the efficacy of radiation therapy, acting as a radiosensitizer. This property could potentially improve treatment outcomes for patients undergoing radiotherapy for tumors.

Oncology

Given its cytotoxic properties and ability to enhance radiation therapy, this compound holds promise as an adjunct treatment in oncology, particularly for hematological malignancies such as chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma, where similar compounds like bendamustine are already utilized.

Anti-inflammatory Properties

Emerging research suggests that 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid may possess anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Studies are ongoing to explore its interactions with specific receptors and enzymes involved in inflammatory pathways.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

Compound NameStructureNotable Features
4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acidStructureContains a nitro group; potential anti-cancer properties
BendamustineStructureA derivative used in chemotherapy for treating lymphomas
4-(5-Amino-1-methylbenzimidazolyl)butanoic acidStructureInvestigated for similar biological activities

This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Wirkmechanismus

Target of Action

Bendamustine Ether Impurity, like Bendamustine, primarily targets DNA within cells . DNA plays a crucial role in cell division and the encoding of proteins. By interacting with DNA, Bendamustine Ether Impurity can influence cell behavior, particularly the process of cell division .

Mode of Action

Bendamustine Ether Impurity is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This interaction with DNA results in cell death . It is active against both active and quiescent cells .

Biochemical Pathways

The primary biochemical pathway affected by Bendamustine Ether Impurity involves DNA synthesis and repair . By causing crosslinks in the DNA, the normal process of DNA replication is disrupted, which can lead to errors in the DNA sequence during replication . These errors can trigger cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

After intravenous infusion, Bendamustine is extensively metabolized in the liver by cytochrome P450 . More than 95% of the drug is bound to protein – primarily albumin . Only free Bendamustine is active . The concentrations of Bendamustine peak at the end of intravenous infusion and subsequent elimination is triphasic, with the intermediate phase representing the effective half-life .

Result of Action

The primary result of Bendamustine Ether Impurity’s action is cell death . By causing crosslinks in DNA, the compound disrupts normal cell division, leading to errors in DNA replication and, ultimately, cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of Bendamustine Ether Impurity can be influenced by environmental factors such as temperature, humidity, and photolysis . Under stressed conditions, degradant impurities in Bendamustine Hydrochloride drug product can be detected . These impurities, which include Bendamustine Ether Impurity, can have a significant impact on the quality and safety of the pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid involves multiple steps, including protection and deprotection of functional groups, saponification, and esterification reactions. For instance, the synthesis of a related impurity, bendamustine deschloro dimer, involves nine sequential steps, including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, and ring-opening reactions .

Industrial Production Methods: Industrial production of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid typically involves high-performance liquid chromatography (HPLC) for isolation and purification. The process ensures high purity and is suitable for analytical method development, method validation, and quality control applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions can lead to the formation of different degradation products.

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Esterification: Alcohols and acids under acidic conditions.

Major Products Formed: The major products formed from these reactions include various hydrolyzed and oxidized derivatives of bendamustine .

Vergleich Mit ähnlichen Verbindungen

    Bendamustine Deschloro Dimer: Formed through hydrolysis and esterification of bendamustine.

    Bendamustine Hydrochloride: The parent compound used in cancer treatment.

Comparison: 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is unique due to its specific formation during the synthesis and degradation of bendamustine hydrochloride. Unlike other impurities, it is formed through specific hydrolysis and esterification reactions, making it a critical marker for the stability and quality of bendamustine hydrochloride drug products .

Biologische Aktivität

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid, with CAS number 1228552-02-0, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C16H21N3O3
  • Molecular Weight : 306.37 g/mol
  • Structure : The compound features a benzimidazole core, which is known for various biological activities.

Biological Activity Overview

The biological activity of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid has been primarily evaluated in the context of cancer research. Several studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Properties

  • Mechanism of Action :
    • The compound appears to disrupt microtubule dynamics, which is crucial for cell division. This action is similar to other known antimitotic agents that target tubulin polymerization .
    • It has been shown to induce apoptosis in cancer cells, leading to cell cycle arrest and subsequent cell death .
  • In Vitro Studies :
    • A study reported that the compound exhibited cytotoxicity across multiple cancer cell lines, with IC50 values indicating potent activity in the nanomolar range. For instance, it demonstrated significant growth inhibition in neuroblastoma and glioblastoma cells .
    • The combination of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid with radiation therapy enhanced the overall cytotoxic effect, suggesting its potential as a radiosensitizer .
  • In Vivo Studies :
    • Biodistribution studies in animal models have shown favorable uptake of the compound in tumor tissues, enhancing its therapeutic index .

Case Studies

Several case studies illustrate the efficacy of this compound:

StudyCell LineIC50 (nM)Notes
Neuroblastoma<15Potent cytotoxicity observed
Glioblastoma<15Enhanced effects when combined with radiation

These findings highlight the compound's potential as a therapeutic agent in treating resistant cancers.

Eigenschaften

IUPAC Name

4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-18-14-6-5-12(19-7-9-22-10-8-19)11-13(14)17-15(18)3-2-4-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJQBOGHXQJRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid
Reactant of Route 6
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.